molecular formula C17H23N3O4 B3010365 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone CAS No. 349442-49-5

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone

Cat. No. B3010365
CAS RN: 349442-49-5
M. Wt: 333.388
InChI Key: UOCIBVXSMNJOKT-UHFFFAOYSA-N
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Description

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(morpholino)methanone is a synthetic molecule that is likely to be a part of a broader class of chemical entities designed for biological activity. Although the specific compound is not directly mentioned in the provided papers, the structural motifs such as the piperazine and morpholine rings are common in medicinal chemistry due to their ability to engage in biological interactions. These motifs are present in the compounds discussed in the papers, which are designed to target various biological pathways and have been evaluated for their therapeutic potential.

Synthesis Analysis

The synthesis of related compounds involves the creation of a library of derivatives, as seen in the substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These compounds are synthesized and then screened for biological activity. The synthesis process typically involves multiple steps, including the formation of the core structure followed by the attachment of various substituents to create a diverse set of molecules for biological evaluation.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been characterized using various analytical techniques. For instance, the novel bioactive heterocycle (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies . These techniques provide detailed information about the molecular conformation, the arrangement of atoms, and the presence of specific functional groups.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and biological interactions of these compounds are complex. The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold, for example, has been identified as a new anti-mycobacterial chemotype, indicating that these molecules can undergo specific reactions with biological targets such as the Mycobacterium tuberculosis H37Rv strain . The interactions often involve the formation or disruption of chemical bonds, which can lead to the inhibition or activation of biological pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of rings such as piperazine and morpholine contributes to the compounds' solubility, stability, and ability to form hydrogen bonds, as seen in the intra- and inter-molecular hydrogen bonds in the crystal structure of the novel bioactive heterocycle . These properties are crucial for the compounds' biological activity and pharmacokinetic profile, affecting their absorption, distribution, metabolism, and excretion in biological systems.

Scientific Research Applications

Synthesis and Structural Exploration

(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, a compound similar to the one , was synthesized and evaluated for antiproliferative activity. It was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound's structure is stabilized by inter and intra-molecular hydrogen bonds, and Hirshfeld surface analysis was used to analyze intermolecular interactions in the solid state of the crystal (Prasad et al., 2018).

Antimicrobial Activities

A study on derivatives of 1,2,4-Triazole, including compounds with morpholine and piperazine components, found that some synthesized compounds exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010).

Chemical Synthesis Methods

A one-pot Biginelli synthesis was performed to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized using a simple and efficient method (Bhat et al., 2018).

Antipsychotic Profile

Research on phthalimide and isoindolinone derivatives linked to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl showed potential as antipsychotic agents. The study evaluated these compounds for their in vitro and in vivo activities, including the ability to antagonize apomorphine-induced responses in mice (Norman et al., 1996).

Synthesis and Structural Analysis of Benzoxazines

The synthesis of 4H-1,3-benzoxazin-4-ones from 2,2-diazidobenzofuran-3(2H)-ones was developed, demonstrating the utility of 4H-benzoxazines for synthesizing other medicinally important compounds (Prajapati et al., 2019).

Inhibitors of Enzymes

Morpholylureas, including morpholino(phenylpiperazin-1-yl)methanones, were found to be potent and selective inhibitors of the aldo-keto reductase enzyme AKR1C3, which is of interest as potential drugs for leukemia and hormone-related cancers (Flanagan et al., 2014).

Future Directions

Further studies could be conducted to determine the biological activity of this compound and to optimize its properties for potential applications in medicine or other fields .

properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c21-17(20-7-9-22-10-8-20)19-5-3-18(4-6-19)12-14-1-2-15-16(11-14)24-13-23-15/h1-2,11H,3-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCIBVXSMNJOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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